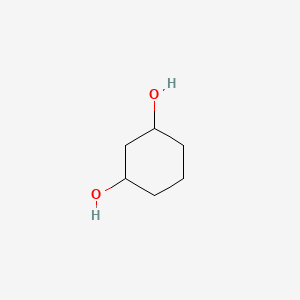

trans-1,3-Cyclohexanediol

描述

属性

IUPAC Name |

(1R,3R)-cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-1,3-Cyclohexanediol chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-1,3-Cyclohexanediol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a fundamental building block in organic synthesis, valued for its specific stereochemical arrangement which imparts unique properties and reactivity. As a C₂-symmetric diol, its application spans from starting material in the synthesis of pharmaceuticals and fine chemicals to a scaffold for creating spatially diverse molecular libraries.[1] This guide provides an in-depth exploration of the structural and stereochemical nuances of this compound, including its conformational analysis, chirality, and spectroscopic characterization. Authored for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights to serve as an authoritative reference.

Foundational Stereochemistry of 1,3-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar hexagon; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[2] In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six axial positions, which are perpendicular to the approximate plane of the ring, and six equatorial positions, which are located in the approximate plane of the ring.

For a disubstituted cyclohexane like 1,3-cyclohexanediol, the spatial relationship between the two hydroxyl (-OH) groups gives rise to cis and trans geometric isomers.[3]

-

cis-isomer: Both substituents are on the same face of the ring (both "up" or both "down").

-

trans-isomer: The substituents are on opposite faces of the ring (one "up" and one "down").

This geometric isomerism is central to the molecule's physical properties, stability, and reactivity.

Chirality and Enantiomeric Forms of this compound

A critical feature of this compound is its chirality. The molecule possesses two stereocenters at carbons C1 and C3, the carbon atoms bonded to the hydroxyl groups. Unlike its cis counterpart, which has a plane of symmetry and is therefore an achiral meso compound, the trans isomer lacks any internal plane of symmetry.[4]

Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images, known as enantiomers.[4] These enantiomers are designated as (1R,3R)-cyclohexane-1,3-diol and (1S,3S)-cyclohexane-1,3-diol.

References

- 1. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]

- 2. Solved: Select the most stable conformer of cis-cyclohexane -1, 3 -diol. cis -1, 3 -cyclohexanedio [Chemistry] [ph.gauthmath.com]

- 3. 1,3-Cyclohexanediol [webbook.nist.gov]

- 4. Which of the following molecules achiral? I. Trans-1, 2-cyclohexanediol I.. [askfilo.com]

Conformational Landscape of trans-1,3-Cyclohexanediol: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of trans-1,3-cyclohexanediol. Moving beyond a rudimentary overview, we dissect the intricate balance of steric and electronic forces that govern its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how subtle intramolecular interactions dictate molecular geometry and, consequently, reactivity and biological activity. We will examine the dynamic equilibrium between chair conformers, the critical role of intramolecular hydrogen bonding, and the influence of the solvent environment. Methodological insights into spectroscopic and computational techniques for elucidating these conformational preferences are also provided, grounding theoretical concepts in practical application.

Foundational Principles: The Cyclohexane Chair

The cyclohexane ring is not a planar hexagon; to alleviate angle and torsional strain, it predominantly adopts a puckered "chair" conformation.[1] In this arrangement, the twelve hydrogen atoms are classified into two distinct sets: six are axial, oriented perpendicular to the approximate plane of the ring, and six are equatorial, pointing outwards from the ring's perimeter.[1] At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair-flipping" process, interconverting the two possible chair conformations.[1] During this flip, all axial positions become equatorial, and vice versa.[1]

For monosubstituted cyclohexanes, the two chair conformers are no longer energetically equivalent. The substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable to minimize steric repulsion between the substituent and the axial hydrogens on the same side of the ring (carbons 3 and 5 relative to the substituent at carbon 1).[2] This destabilizing interaction is known as a 1,3-diaxial interaction.[2][3]

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[4][5]

The Case of this compound: A Conformational Dichotomy

In this compound, the two hydroxyl groups are on opposite sides of the ring. This stereochemical arrangement leads to a dynamic equilibrium between two primary chair conformers: one where the hydroxyl groups are in an axial/equatorial (a,e) arrangement and its ring-flipped counterpart, which is an equivalent equatorial/axial (e,a) conformer.[1][6]

Unlike its cis-isomer, where both hydroxyl groups can be simultaneously equatorial (e,e) or axial (a,a), the trans configuration mandates that one hydroxyl group must be axial while the other is equatorial in any given chair conformation.[1][6]

Caption: Ring flip equilibrium in this compound.

Since both conformers of this compound have one axial hydroxyl group and one equatorial hydroxyl group, they are energetically identical in the absence of other interactions.[1] Each conformer possesses one hydroxyl group subject to 1,3-diaxial interactions with axial hydrogens. Therefore, based on steric considerations alone, the equilibrium constant (Keq) would be 1, with both conformers being equally populated.

However, the analysis is complicated by the potential for intramolecular hydrogen bonding. While often a stabilizing force in the diaxial conformer of the cis-isomer, this is not possible in the trans configuration as the axial and equatorial hydroxyl groups are too far apart to interact.

The Decisive Role of the Solvent Environment

The conformational preference of diols is highly sensitive to the solvent. In non-polar, aprotic solvents, intramolecular hydrogen bonding can be a dominant stabilizing force. Conversely, in protic or hydrogen-bond-accepting solvents, intermolecular hydrogen bonding between the diol and the solvent molecules can disrupt or override any intramolecular interactions.

For this compound, where intramolecular hydrogen bonding is not a significant factor, the solvent's primary influence is through its polarity and its ability to solvate the hydroxyl groups. In general, the equilibrium between the two equivalent (a,e) and (e,a) conformers is not significantly perturbed by the solvent, as both present a similar profile for solvation.

Experimental and Computational Elucidation

A combination of spectroscopic and computational methods is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria.[7] At room temperature, the rapid ring flip of this compound results in time-averaged NMR signals.[1] However, at low temperatures (a technique known as variable-temperature NMR), the interconversion can be slowed on the NMR timescale, allowing for the observation of signals from individual conformers.[8]

The coupling constants (J-values) between vicinal protons, particularly the proton on the carbon bearing the hydroxyl group (the carbinol proton), provide critical geometric information. The magnitude of the coupling constant between the carbinol proton and its adjacent axial and equatorial protons can be used to determine the preferred orientation of the hydroxyl group.

Experimental Protocol: Variable-Temperature ¹H NMR

-

Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD₂Cl₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Data Acquisition: Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

-

Analysis: Monitor the chemical shifts and coupling constants of the carbinol protons. Significant broadening of signals followed by their splitting into two distinct sets at lower temperatures indicates the slowing of the ring flip.

-

Integration: At a temperature where the conformers are "frozen out," the relative populations can be determined by integrating the signals corresponding to each conformer.

Caption: Workflow for VT-NMR conformational analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to hydrogen bonding.[9] "Free" (non-hydrogen-bonded) hydroxyl groups typically show a sharp absorption band in the 3600-3650 cm⁻¹ region. Intramolecularly hydrogen-bonded hydroxyl groups exhibit a broader absorption band at a lower frequency (typically 3200-3550 cm⁻¹).[10]

For this compound, the absence of a significant intramolecularly hydrogen-bonded OH stretch confirms the lack of this interaction. However, concentration-dependent studies can reveal information about intermolecular hydrogen bonding.

Experimental Protocol: Concentration-Dependent IR Spectroscopy

-

Solvent Selection: Choose a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Stock Solution: Prepare a relatively concentrated stock solution of this compound (e.g., 0.1 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).

-

Data Acquisition: Acquire the IR spectrum for each solution in the O-H stretching region (4000-3000 cm⁻¹).

-

Analysis: Observe the changes in the O-H absorption bands. A decrease in the intensity of broad bands associated with intermolecular hydrogen bonding and a relative increase in the sharp "free" OH band upon dilution confirms the presence of intermolecular aggregation.[11]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable for determining the geometries and relative energies of different conformers.[12] These methods can provide high-accuracy predictions of the energy difference between conformers, which can then be compared with experimental results.

Computational Workflow

-

Structure Building: Construct 3D models of the (a,e) and (e,a) chair conformers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities.

Summary of Energetic Contributions

The conformational analysis of this compound is primarily governed by steric factors, as intramolecular hydrogen bonding is not feasible.

| Conformer | Substituent Orientations | Key Interactions | Relative Stability |

| A | 1-OH (axial), 3-OH (equatorial) | 1,3-diaxial interaction (OH↔H) | Energetically equivalent to B |

| B | 1-OH (equatorial), 3-OH (axial) | 1,3-diaxial interaction (OH↔H) | Energetically equivalent to A |

The A-value for a hydroxyl group is approximately 0.87 kcal/mol, which quantifies the energetic penalty of placing it in an axial position.[5] Since both chair conformers of the trans-isomer contain one axial hydroxyl group, their energies are essentially identical, leading to an equilibrium mixture of approximately 50:50 of the two rapidly interconverting forms at room temperature.

Conclusion for Drug Development Professionals

A precise understanding of the conformational preferences of molecules like this compound is paramount in drug design and development. The three-dimensional arrangement of functional groups dictates how a molecule interacts with its biological target. For this compound, the key takeaway is its conformational homogeneity; it exists as an equimolar mixture of two rapidly interconverting chair forms, each presenting one axial and one equatorial hydroxyl group. This dynamic behavior means that any receptor binding would need to accommodate either conformer. Unlike the cis-isomer, which can be locked into a specific conformation by intramolecular hydrogen bonding, the trans-isomer is conformationally mobile. This inherent flexibility must be considered when designing rigid analogs or when interpreting structure-activity relationships. The methodologies outlined herein provide a robust framework for characterizing such systems, ensuring that drug design efforts are built upon a solid foundation of conformational reality.

References

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. auremn.org.br [auremn.org.br]

- 8. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of trans-1,3-Cyclohexanediol

An In-Depth Technical Guide to trans-1,3-Cyclohexanediol: Properties, Synthesis, and Applications

Introduction

This compound (CAS RN: 5515-64-0) is a disubstituted cycloalkane that holds significant value as a versatile building block and intermediate in various scientific fields.[1][2] Its unique stereochemical arrangement and conformational behavior dictate its physical properties and chemical reactivity, making it a molecule of interest for researchers in organic synthesis, materials science, and particularly in the design of novel pharmaceutical agents.[1][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in its fundamental stereochemistry, alongside practical insights into its synthesis and handling.

PART 1: Stereochemistry and Conformational Analysis

The defining characteristic of this compound is the spatial arrangement of its two hydroxyl (-OH) groups. Understanding this arrangement is critical, as it governs the molecule's stability, polarity, and how it interacts with other molecules.

Cis/Trans Isomerism

In the 1,3-disubstituted cyclohexane system, two diastereomers exist: cis and trans. In the trans isomer, the two hydroxyl groups are positioned on opposite faces of the cyclohexane ring. This is distinct from the cis isomer, where they are on the same face.

Caption: Fundamental stereoisomers of 1,3-Cyclohexanediol.

Conformational Equilibrium: The Chair Conformation

To minimize angular and torsional strain, cyclohexane and its derivatives adopt a non-planar chair conformation. For this compound, this results in one hydroxyl group occupying an axial (a) position (perpendicular to the ring's plane) and the other occupying an equatorial (e) position (in the plane of the ring).[4][5]

This molecule exists in a dynamic equilibrium, constantly undergoing a "ring flip" to an alternative chair conformation. In this process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. For the trans-1,3 isomer, the two resulting conformers—(a,e) and (e,a)—are energetically identical and indistinguishable.[5] This contrasts sharply with the cis-1,3 isomer, where the ring flip interconverts between a highly unstable diaxial (a,a) conformer and a much more stable diequatorial (e,e) conformer.[5]

Caption: Chair-flip equilibrium for this compound.

PART 2: Core Properties

Physical Properties

The physical characteristics of this compound are a direct consequence of its structure, particularly its ability to form intermolecular hydrogen bonds via its two hydroxyl groups. These strong intermolecular forces result in a relatively high melting point and solubility in polar solvents.

| Property | Value | Source(s) |

| CAS Number | 5515-64-0 | [6][7] |

| Molecular Formula | C₆H₁₂O₂ | [6][8][9] |

| Molecular Weight | 116.16 g/mol | [6][9] |

| Appearance | White to almost white crystalline powder | [9] |

| Melting Point | 113–120 °C | [10] |

| Boiling Point | 135 °C / 13 mmHg | |

| Solubility | Soluble in water | [1][2] |

| pKa (Predicted) | 14.70 ± 0.40 | [11] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of an alcohol. A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding. Strong C-H stretching vibrations from the cyclohexane ring appear around 2850-3000 cm⁻¹. A significant C-O stretching band is also present in the 1000-1200 cm⁻¹ region.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides distinct signals for the different protons in the molecule. The protons on the carbons bearing the hydroxyl groups (CH-OH) appear as characteristic multiplets. The remaining methylene protons (-CH₂-) of the cyclohexane ring produce a complex series of overlapping signals in the upfield region.

-

¹³C NMR : The carbon NMR spectrum is simpler, showing distinct signals for the two methine carbons bonded to the hydroxyl groups and separate signals for the methylene carbons of the ring, reflecting the molecule's symmetry.[6][13]

-

PART 3: Chemical Reactivity and Synthesis

Reactivity Profile

As a diol, this compound undergoes reactions typical of alcohols. The two hydroxyl groups can react independently or together, depending on the reaction conditions.

-

Esterification and Etherification : The hydroxyl groups readily react with acyl halides, anhydrides, or carboxylic acids to form esters, and with alkyl halides to form ethers.[14]

-

Oxidation : The secondary alcohol groups can be oxidized to the corresponding ketone, 1,3-cyclohexanedione, using standard oxidizing agents.

-

Incompatibilities : The compound is incompatible with strong oxidizing agents.[1][15]

Synthetic Approach: Reduction of 1,3-Cyclohexanedione

A common and effective method for synthesizing 1,3-cyclohexanediol is the reduction of 1,3-cyclohexanedione. The stereochemical outcome (cis vs. trans) can be controlled by the choice of reducing agent and reaction conditions. High selectivity for the trans isomer can be achieved using sodium borohydride (NaBH₄).[16]

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Synthesis via Reduction

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods.[16]

-

Reaction Setup : To a solution of 1,3-cyclohexanedione (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran or an alcohol) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, ~2 equivalents) portion-wise at 0 °C.

-

Reaction Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

-

Workup : Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Extraction : Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

PART 4: Applications and Safety

Applications in Research and Drug Development

The well-defined stereochemistry of this compound makes it a valuable chiral scaffold.

-

Pharmaceuticals and Agrochemicals : It serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals.[1][2]

-

Chiral Ligands : Its C₂-symmetric nature (in its enantiomerically pure forms) makes it a precursor for chiral ligands used in asymmetric catalysis.

-

Conformational Studies : The rigid chair structure is a useful model system for studying stereoelectronic effects and non-covalent interactions in organic chemistry.[3]

Safety and Handling

While this compound is stable under normal conditions, appropriate safety precautions must be observed.[15]

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.[15]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][15]

-

Fire Safety : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Thermal decomposition can produce irritating gases like carbon monoxide and carbon dioxide.[15]

References

- 1. 1,3-Cyclohexanediol, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]

- 3. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]

- 8. 1,3-Cyclohexanediol [webbook.nist.gov]

- 9. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 10. This compound | 5515-64-0 | TCI AMERICA [tcichemicals.com]

- 11. Page loading... [guidechem.com]

- 12. 1,3-Cyclohexanediol(504-01-8) IR Spectrum [chemicalbook.com]

- 13. This compound(5515-64-0) 1H NMR [m.chemicalbook.com]

- 14. This compound DIBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to trans-1,3-Cyclohexanediol: Nomenclature, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of trans-1,3-cyclohexanediol, a key chemical intermediate and structural motif in modern organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the precise IUPAC nomenclature, including stereochemical assignment, details a robust protocol for its stereoselective synthesis, outlines methods for its characterization, and explores its applications, particularly as a scaffold in medicinal chemistry. The guide emphasizes the causal relationships behind experimental choices and grounds its claims in authoritative references to ensure scientific integrity.

Part 1: Definitive IUPAC Nomenclature and Stereochemistry

The unambiguous naming of a chemical entity is foundational to scientific communication. While "this compound" is a common and useful descriptor, a complete IUPAC name must account for the absolute configuration of its stereocenters.

The molecule possesses two chiral centers at carbons 1 and 3. The descriptor 'trans' signifies that the two hydroxyl (-OH) groups are on opposite sides of the ring's plane. In the more stable chair conformation, this corresponds to a diequatorial arrangement.

The term this compound typically refers to a racemic mixture of two enantiomers. The definitive IUPAC names for these enantiomers are:

-

(1R,3R)-cyclohexane-1,3-diol

-

(1S,3S)-cyclohexane-1,3-diol

Determining Absolute Configuration (Cahn-Ingold-Prelog Rules): The 'R' or 'S' designation is assigned by applying the Cahn-Ingold-Prelog (CIP) priority rules to each chiral center.[1]

-

Assign Priority: For a given chiral carbon, rank the four attached groups by atomic number. Higher atomic number gets higher priority. (O > C > H).

-

Break Ties: If two attached atoms are the same (e.g., two carbons), proceed along their respective chains until a point of difference is found.

-

Orient the Molecule: Orient the molecule so that the lowest priority group (typically Hydrogen) is pointing away from the viewer.

-

Trace the Path: Trace the path from priority 1 → 2 → 3.

-

If the path is clockwise , the configuration is R (rectus).

-

If the path is counter-clockwise , the configuration is S (sinister).

-

For (1R,3R)-cyclohexane-1,3-diol, the -OH group at C1 and C3 both have the R configuration.

References

An In-depth Technical Guide to trans-1,3-Cyclohexanediol (CAS: 5515-64-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of trans-1,3-Cyclohexanediol, a key chemical intermediate. As a molecule with defined stereochemistry, its utility in the synthesis of complex molecular architectures, particularly in pharmaceutical and materials science, is significant. This guide moves beyond basic data to explore its conformational behavior, robust synthetic protocols, detailed analytical characterization, and critical safety considerations, offering field-proven insights for its practical application.

Core Molecular Profile and Physicochemical Properties

This compound is a cyclic dialcohol where the two hydroxyl groups are situated on opposite faces of the cyclohexane ring. This specific spatial arrangement dictates its physical properties, reactivity, and utility as a stereochemical building block.[1][2] The fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5515-64-0 | [3][4][5][6] |

| Molecular Formula | C₆H₁₂O₂ | [3][4][7][8] |

| Molecular Weight | 116.16 g/mol | [3][7][8] |

| Appearance | White to almost white powder or crystal; may appear as a clear, viscous liquid post-melting. | [1][9][10] |

| Melting Point | ~30 °C / 86 °F | [9][11] |

| Boiling Point | 246-247 °C / 475-477 °F (at 760 mmHg) | [9][11][12] |

| Flash Point | > 110 °C / > 230 °F | [9][11] |

| Solubility | Soluble in water. | [2][13] |

| pKa | 14.70 ± 0.40 (Predicted) | [10] |

| LogP (Octanol/Water) | 0.282 (Calculated) | [8] |

Stereochemistry and Conformational Analysis

The "trans" designation in this compound is critical. It signifies that the two hydroxyl substituents are on opposite sides of the ring's plane. In the flexible chair conformation of cyclohexane, this leads to two primary conformers: one with both hydroxyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer, (1e, 3e), is generally considered the more stable arrangement due to minimized 1,3-diaxial steric interactions. However, the diaxial conformer, (1a, 3a), can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups, though this is often outweighed by steric strain.[14] The equilibrium between these two forms is a key consideration in its reactivity and interactions.

Caption: Equilibrium between diequatorial and diaxial conformers.

Synthesis and Purification: A Validated Protocol

The most reliable and common laboratory synthesis of 1,3-cyclohexanediol involves the reduction of 1,3-cyclohexanedione. The choice of reducing agent is critical for controlling the stereoselectivity of the product. Sodium borohydride (NaBH₄) is frequently employed due to its excellent efficacy in reducing ketones while being safer and easier to handle than more powerful reagents like lithium aluminum hydride. The solvent and presence of additives can further influence the ratio of cis to trans isomers.[15]

Protocol: Stereoselective Reduction of 1,3-Cyclohexanedione

This protocol is designed to favor the formation of the trans isomer.

Causality Behind Choices:

-

Reagent (NaBH₄): Provides hydride ions (H⁻) to attack the carbonyl carbons. Its moderate reactivity allows for better selectivity compared to harsher reagents.

-

Solvent (Tetrahydrofuran/THF): An aprotic ether that readily dissolves the reactants but does not react with the borohydride.

-

Temperature Control: The reaction is exothermic. Initial cooling followed by controlled heating ensures a steady reaction rate and prevents unwanted side reactions.

-

Acidic Workup: Neutralizes the basic alkoxide intermediates to yield the final diol product and quenches any unreacted NaBH₄.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 1,3-cyclohexanedione (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 8-10 mL per gram of dione).

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) in THF. Note: NaBH₄ has limited solubility in THF; a suspension is acceptable.

-

Controlled Addition: Cool the dione solution to 0°C using an ice bath. Slowly add the NaBH₄ solution/suspension dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 60°C and maintain for 24-28 hours to drive the reaction to completion.[15]

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously add 1 N hydrochloric acid (HCl) dropwise to neutralize the mixture and quench excess NaBH₄. Vigorous hydrogen gas evolution will occur. Continue adding acid until the pH is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure to yield pure this compound.

References

- 1. 1,3-Cyclohexanediol (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 2. 1,3-Cyclohexanediol, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Cyclohexanediol, trans- [webbook.nist.gov]

- 5. 5515-64-0 | this compound - AiFChem [aifchem.com]

- 6. This compound | 5515-64-0 [chemicalbook.com]

- 7. 1,3-Cyclohexanediol [webbook.nist.gov]

- 8. 1,3-Cyclohexanediol, trans- (CAS 5515-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,3-Cyclohexanediol [webbook.nist.gov]

- 13. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Weight and Characterization of trans-1,3-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,3-Cyclohexanediol is a small molecule of significant interest in organic synthesis, serving as a versatile building block and chiral auxiliary. Its stereochemistry profoundly influences its physical properties and reactivity, making a thorough understanding of its core characteristics essential for its effective application. This guide provides an in-depth exploration of this compound, focusing on the definitive determination of its molecular weight and the modern analytical techniques required for its comprehensive characterization. We will delve into the causal relationships behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility.

Part 1: Fundamental Molecular Properties

The identity of a chemical compound begins with its most fundamental properties: its molecular formula and weight. These values are the bedrock upon which all further analytical characterization is built.

Molecular Formula and Weight

This compound is comprised of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.[1][2] This composition gives it the molecular formula C₆H₁₂O₂ .

The molecular weight of a compound is typically expressed in two ways: the average molecular weight (often used in stoichiometry) and the monoisotopic mass (critical for high-resolution mass spectrometry).

-

Average Molecular Weight : This is calculated using the weighted average of the natural abundances of the isotopes of each element. For C₆H₁₂O₂, the average molecular weight is approximately 116.16 g/mol .[1][2]

-

Monoisotopic Mass : This is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). The monoisotopic mass of this compound is 116.083729621 Da .[1][2] This precise value is indispensable for accurate mass determination in techniques like high-resolution mass spectrometry (HRMS), which can confirm the elemental composition of a molecule with high confidence.

A summary of these core properties is presented in Table 1.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5515-64-0 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Average Molecular Weight | 116.16 g/mol | [1][2] |

| Monoisotopic Mass | 116.083729621 Da | [1][2] |

| Appearance | White to off-white crystalline solid |

Stereochemistry and Conformational Analysis

The "trans" designation in this compound is of paramount importance. It signifies that the two hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules and its behavior in analytical systems.

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In this compound, the lowest energy conformation has one hydroxyl group in an axial (a) position and the other in an equatorial (e) position. Through a process known as a "ring flip," the molecule can interconvert into an isoenergetic conformation where the axial hydroxyl group becomes equatorial and vice-versa. This equilibrium is a defining characteristic of the trans-1,3 isomer.

In contrast, the cis-1,3 isomer can exist in either a di-equatorial (e,e) or a di-axial (a,a) conformation. The di-equatorial form is significantly more stable due to the avoidance of highly unfavorable 1,3-diaxial interactions between the two hydroxyl groups. This fundamental conformational difference is the key to their analytical separation.

References

Stereoisomers of 1,3-Cyclohexanediol

An In-Depth Technical Guide to the Stereoisomers of 1,3-Cyclohexanediol

Authored by: A Senior Application Scientist

1,3-Cyclohexanediol, a disubstituted cyclohexane with the molecular formula C₆H₁₂O₂, serves as a foundational scaffold in synthetic and medicinal chemistry.[1][2] Its utility is profoundly influenced by its stereochemistry, which dictates its three-dimensional structure, conformational preferences, and ultimately, its function in complex molecular architectures. This guide provides a comprehensive examination of the stereoisomers of 1,3-cyclohexanediol, delving into their structural distinctions, conformational dynamics, analytical characterization, and stereoselective synthesis. We will explore the critical role of these isomers as chiral building blocks in drug development, offering field-proven insights into the causality behind experimental choices for their separation and application.

Foundational Stereochemistry: Defining the Isomers

The stereochemical landscape of 1,3-cyclohexanediol is defined by the spatial arrangement of the two hydroxyl groups relative to the cyclohexane ring. This gives rise to three distinct stereoisomers, governed by the principles of cis-trans isomerism and chirality. The carbon atoms at positions 1 and 3 are stereogenic centers.

-

cis-1,3-Cyclohexanediol: In this isomer, both hydroxyl groups are on the same side of the ring. Despite possessing two stereocenters, the molecule has an internal plane of symmetry, rendering it achiral. Therefore, cis-1,3-cyclohexanediol is a meso compound .[3]

-

trans-1,3-Cyclohexanediol: Here, the hydroxyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images, or enantiomers : (1R,3R)-1,3-cyclohexanediol and (1S,3S)-1,3-cyclohexanediol.

These isomeric relationships are fundamental to understanding the molecule's behavior. The cis-isomer is a diastereomer of the two trans-enantiomers.

Caption: Stereochemical relationships of 1,3-cyclohexanediol isomers.

Conformational Dynamics: The Chair Equilibrium

The cyclohexane ring predominantly adopts a low-energy chair conformation, where substituents occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4] The stability of these conformers is a critical determinant of the molecule's reactivity and physical properties.

cis-1,3-Cyclohexanediol: A Solvent-Dependent Equilibrium

The cis-isomer exists in a dynamic equilibrium between two chair conformations: one with both hydroxyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

-

Diequatorial (e,e) Conformer: Generally, substituents prefer the less sterically hindered equatorial position. This conformer is dominant in polar, protic, or hydrogen-bond accepting solvents (e.g., water, acetone, DMSO).[5][6] The solvent molecules effectively solvate the hydroxyl groups, overriding other intramolecular effects.

-

Diaxial (a,a) Conformer: In non-polar, aprotic solvents like carbon tetrachloride (CCl₄), the diaxial conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the two axial hydroxyl groups.[5][6] This interaction, worth approximately 1.6 kcal/mol, compensates for the unfavorable 1,3-diaxial steric interactions.

The choice of solvent is therefore a critical experimental parameter that can be used to control the conformational population.

Caption: Conformational equilibrium of cis-1,3-cyclohexanediol.

This compound: A Stable Conformation

The trans-isomer has one hydroxyl group in an axial position and the other in an equatorial position (a,e). A chair flip converts it to an energetically identical (e,a) conformation. This isomer cannot form an intramolecular hydrogen bond, and its conformational landscape is therefore less dependent on the solvent environment compared to the cis-isomer.

Analytical Characterization: Distinguishing the Isomers

Accurate characterization is paramount for ensuring stereochemical purity. Spectroscopic techniques provide powerful, non-destructive methods for distinguishing between the cis and trans isomers.

Infrared (IR) Spectroscopy: The Hydrogen Bonding Probe

The key diagnostic region in the IR spectrum is the O-H stretching frequency (3200–3600 cm⁻¹). The presence or absence of intramolecular hydrogen bonding provides a clear distinction.

-

cis-Isomer: Due to intramolecular hydrogen bonding, the O-H stretch appears as a relatively broad band at a lower wavenumber, typically around 3200–3400 cm⁻¹ .[7]

-

trans-Isomer: Lacking intramolecular hydrogen bonding, this isomer exhibits a sharper O-H stretch at a higher wavenumber, closer to 3400–3600 cm⁻¹ , which is characteristic of free or intermolecularly bonded hydroxyl groups.[7]

Expert Insight: When analyzing a sample, dissolving it in a non-polar solvent like CCl₄ at high dilution minimizes intermolecular hydrogen bonding, making the intramolecular bond of the cis-isomer more pronounced and easier to identify.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information. In ¹H NMR, the chemical shifts and, more importantly, the coupling constants (J-values) of the protons attached to C1 and C3 can elucidate the relative stereochemistry and conformational preferences. These parameters have been used to precisely calculate the Gibbs free energy change (ΔG°) for the diequatorial-diaxial equilibrium of the cis-isomer in various solvents.[5][6]

| Property | cis-1,3-Cyclohexanediol | This compound | Rationale for Difference |

| Symmetry | Achiral (meso) | Chiral (exists as enantiomers) | Presence/absence of an internal plane of symmetry. |

| Melting Point | 83 °C[8] | 117 °C[8] | The higher symmetry and different crystal packing of the trans isomer lead to a higher melting point. |

| IR O-H Stretch (cm⁻¹) | ~3200–3400 (Broad)[7] | ~3400–3600 (Sharper)[7] | Intramolecular H-bonding in the cis isomer weakens the O-H bond, shifting the frequency lower. |

| Conformational Preference | Solvent-dependent (e,e or a,a)[5] | Axial-equatorial (a,e) | The cis isomer can form an intramolecular H-bond in its diaxial form. |

Synthesis and Purification Protocols

The acquisition of stereochemically pure 1,3-cyclohexanediol is a common challenge in synthetic chemistry. While various methods exist for the synthesis, such as the stereoselective reduction of 1,3-cyclohexanedione, most routes yield a mixture of cis and trans isomers.[9] Therefore, robust separation protocols are essential.

Protocol: Separation of a Cis/Trans Mixture via Derivatization

This protocol is a self-validating system where successful separation is confirmed by analytical characterization at the final step.

Causality: The polarity and crystal properties of the cis and trans diols are often too similar for efficient direct separation by standard column chromatography or recrystallization. By converting them to dibenzoyl esters, we introduce bulky, rigid groups that amplify the subtle structural differences, leading to significantly different chromatographic behavior and facilitating separation.[9]

Step-by-Step Methodology:

-

Esterification (Derivatization):

-

Dissolve the mixture of 1,3-cyclohexanediol isomers in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (2.2 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the diols.

-

Perform an aqueous workup with dilute HCl to remove pyridine, followed by extraction with ethyl acetate and washing with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Chromatographic Separation:

-

Prepare a silica gel column using a suitable solvent system (e.g., a hexane/ethyl acetate gradient).

-

Load the crude dibenzoate mixture onto the column.

-

Elute the column, collecting fractions and monitoring by TLC. The less polar trans-dibenzoate will typically elute before the more polar cis-dibenzoate.

-

Combine the pure fractions for each isomer.

-

-

Hydrolysis (Deprotection):

-

Individually dissolve each purified dibenzoate isomer in a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature, monitoring by TLC until the ester is fully consumed.

-

Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and remove the methanol under reduced pressure.

-

Extract the pure diol isomer into an organic solvent like ethyl acetate. Wash, dry, and concentrate to yield the pure cis or this compound.[9]

-

-

Purity Validation:

-

Confirm the stereochemical purity of each isolated isomer using IR and NMR spectroscopy as described in Section 3.

-

Assess chemical purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Caption: Workflow for the separation of 1,3-cyclohexanediol isomers.

Applications in Drug Development and Asymmetric Synthesis

The stereochemical purity of drug candidates is non-negotiable in modern pharmaceutical science, as different isomers can exhibit dramatically different pharmacological and toxicological profiles.[10] Enantiomerically pure 1,3-diols are highly valuable chiral building blocks for this purpose.

-

Chiral Scaffolds: They serve as rigid scaffolds for the spatial display of functional groups, enabling the construction of compound libraries for screening against biological targets.[11]

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The 1,3-diol motif is a key structural intermediate in the asymmetric synthesis of several widely used drugs, including the antidepressants fluoxetine and atomoxetine.[12]

-

Bioactive Compound Discovery: The related cyclohexane-1,3-dione core, from which the diols are often synthesized, is a privileged structure in medicinal chemistry. Its derivatives are actively being investigated as potent anticancer agents, particularly as tyrosine kinase inhibitors.[13][14]

Conclusion

The stereoisomers of 1,3-cyclohexanediol represent more than a textbook example of conformational analysis; they are versatile tools in the hands of synthetic and medicinal chemists. A thorough understanding of their distinct structures, the solvent-driven conformational equilibrium of the cis-isomer, and the analytical techniques to differentiate them is crucial for their effective application. The ability to synthesize or separate these isomers in high purity is a critical enabling step in the development of complex, stereochemically defined molecules that address significant challenges in human health.

References

- 1. 1,3-Cyclohexanediol [webbook.nist.gov]

- 2. 1,3-Cyclohexanediol [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gauthmath.com [gauthmath.com]

- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol | Semantic Scholar [semanticscholar.org]

- 6. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Polymorphism and crystal structure of cyclohexanediols

An In-depth Technical Guide to the Polymorphism and Crystal Structure of Cyclohexanediols

Authored by: A Senior Application Scientist

Abstract

Cyclohexanediols are a class of compounds exhibiting rich and complex solid-state chemistry. Their molecular flexibility, stemming from chair conformations and the stereochemistry of hydroxyl substituents, gives rise to a fascinating landscape of polymorphic forms, including ordered crystals and disordered plastic crystal phases. For researchers, scientists, and drug development professionals, a thorough understanding of this polymorphic behavior is not merely an academic exercise; it is a critical necessity. The solid form of an active pharmaceutical ingredient (API) or a key intermediate directly governs crucial physicochemical properties such as solubility, dissolution rate, stability, and manufacturability.[1][2][3] This guide provides an in-depth exploration of the structural basis for polymorphism in cyclohexanediol isomers, outlines the thermodynamic and kinetic principles governing their transformations, and presents a validated experimental framework for their comprehensive characterization.

The Structural Foundation: Conformational Isomerism and Hydrogen Bonding

The propensity of cyclohexanediols to form multiple crystalline structures is fundamentally rooted in their molecular architecture. The cyclohexane ring predominantly adopts a low-energy chair conformation, which positions substituents in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) orientations. The interplay between the three positional isomers (1,2-, 1,3-, and 1,4-) and their cis/trans stereoisomers dictates the arrangement of the hydroxyl groups, leading to a diverse conformational landscape.[4][5][6]

-

Axial vs. Equatorial Substitution: The relative orientation of the two hydroxyl groups is a primary determinant of molecular shape and polarity. For instance, trans-1,4-cyclohexanediol can exist as either a bi-equatorial or a bi-axial conformer. While computational studies show the bi-equatorial conformers to be more stable, the potential for multiple low-energy conformations increases the likelihood of different packing arrangements, and thus, polymorphism.[5][7][8]

-

Intermolecular Hydrogen Bonding: The hydroxyl groups are potent hydrogen bond donors and acceptors. The specific conformation of a cyclohexanediol isomer dictates the possible intermolecular hydrogen-bonding networks that can form, creating robust supramolecular structures that define the crystal lattice.[4][5] Variations in these networks are a direct cause of polymorphism.

A particularly interesting phenomenon in this class of compounds is the formation of plastic crystals . These are mesophases where molecules maintain their long-range positional order on a crystal lattice but possess dynamic rotational disorder. This behavior is often seen in molecules with a roughly globular shape.[9] For cyclohexanediols, the isomers with one axial and one equatorial hydroxyl group (axial-equatorial isomers) have shown a greater propensity to form these disordered plastic phases, potentially due to a higher entropy of mixing arising from multiple abundant conformers.[7][9]

Polymorphism Across Isomers: A Comparative Overview

Solid-state characterization has revealed distinct polymorphic behaviors among the primary cyclohexanediol isomers.

-

cis-1,2-, trans-1,3-, and cis-1,4-Cyclohexanediols: These three isomers share a common structural feature: they are all axial-equatorial. This configuration contributes to their observed ability to form plastic crystal phases.[4][7][9] Upon heating, an ordered crystalline form transitions into a disordered plastic phase before melting.

-

cis-1,3-Cyclohexanediol: In contrast to its trans counterpart, the cis-1,3 isomer has not been observed to form a plastic crystal phase. Instead, studies have identified two monotropically related ordered crystal phases.[4][7]

-

trans-1,4-Cyclohexanediol: This isomer is known to have both bi-equatorial and bi-axial conformations, with the bi-equatorial forms being more stable.[5][7]

The table below summarizes the known plastic crystal forming ability of the six cyclohexanediol isomers.

| Isomer | Hydroxyl Group Orientation | Plastic Crystal Former | Reference |

| cis-1,2-Cyclohexanediol | Axial-Equatorial | Yes | [7][9] |

| trans-1,2-Cyclohexanediol | Bi-axial / Bi-equatorial | No | [9] |

| cis-1,3-Cyclohexanediol | Bi-equatorial / Bi-axial | No | [7] |

| trans-1,3-Cyclohexanediol | Axial-Equatorial | Yes | [4][7] |

| cis-1,4-Cyclohexanediol | Axial-Equatorial | Yes | [4][9] |

| trans-1,4-Cyclohexanediol | Bi-axial / Bi-equatorial | No | [9] |

Guiding Principles: Thermodynamics and Kinetics of Polymorphic Transformations

The appearance and stability of a given polymorph are governed by the fundamental laws of thermodynamics and kinetics.

-

Thermodynamic Control: The relative stability of polymorphs at a given temperature and pressure is determined by their Gibbs free energy. The form with the lowest free energy is the most stable. The relationship between polymorphs can be either monotropic , where one form is always more stable than the other, or enantiotropic , where the stability order inverts at a specific transition temperature.[10] DSC is an essential tool for elucidating these relationships.[10][11]

-

Kinetic Control: Crystallization does not always yield the most stable polymorph. According to Ostwald's Rule of Stages , a less stable (metastable) form may nucleate and grow first because it has a lower kinetic barrier to formation.[12] This is especially common under conditions of high supersaturation.[12][13] This metastable form may then convert to the stable form over time, a transformation that is thermodynamically driven but kinetically controlled.[14]

Understanding these principles is paramount in drug development. A metastable form might offer superior solubility but carries the risk of converting to a less soluble, stable form during storage, which could have disastrous consequences for the product's efficacy and safety.[1][3]

An Integrated Workflow for Polymorph Discovery and Characterization

A robust polymorph screening and characterization strategy is essential to de-risk development projects.[15][16] The objective is to discover as many solid forms as possible and then select the one with the optimal balance of properties for further development.[16][17]

The following diagram illustrates a comprehensive workflow.

Key Experimental Protocols

The trustworthiness of a polymorph study relies on rigorous, well-defined experimental protocols.

Protocol 1: X-Ray Powder Diffraction (XRPD) for Polymorph Identification

-

Causality: XRPD is the definitive method for distinguishing between polymorphs.[18][19] Each crystalline solid has a unique crystal lattice, which diffracts X-rays in a characteristic pattern, producing a "fingerprint" of diffraction peaks at specific angles (2θ).[19]

-

Methodology:

-

Sample Preparation: Gently grind approximately 5-10 mg of the solid sample to a fine, homogenous powder to minimize preferred orientation effects.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (typically Cu Kα) and detector parameters.

-

Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

-

Data Analysis: Compare the resulting diffractograms. Different polymorphs will exhibit distinct patterns with peaks at different 2θ positions and/or with different relative intensities.[20]

-

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

-

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[21] This allows for the precise determination of melting points, enthalpies of fusion, and solid-solid phase transitions, which are unique for each polymorph and reveal their thermodynamic stability relationship.[10][11][19]

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Encapsulation: Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram. Endothermic events (e.g., melting, solid-solid transitions) appear as peaks, while exothermic events (e.g., crystallization) appear as troughs. The peak onset temperature is typically reported as the transition temperature or melting point.[22] For complex systems, using rapid heating rates (~100 °C/min) can sometimes help resolve overlapping transitions or prevent the conversion of a metastable form before it melts.[11]

-

Summary of Characterization Techniques

A multi-technique approach is crucial for unambiguous characterization.

| Technique | Abbreviation | Primary Information Provided | Reference |

| X-Ray Powder Diffraction | XRPD | Definitive identification and "fingerprinting" of crystal forms. | [18][19][21] |

| Differential Scanning Calorimetry | DSC | Measures melting points, transition temperatures, and enthalpies. Determines thermodynamic stability. | [10][11][21] |

| Thermogravimetric Analysis | TGA | Quantifies weight loss upon heating; used to identify solvates and hydrates. | [15][21] |

| Fourier-Transform Infrared & Raman Spectroscopy | FTIR/Raman | Probes differences in molecular conformation and hydrogen bonding between polymorphs. | [20][21][23] |

| Hot-Stage Microscopy | HSM | Allows for visual observation of thermal events like melting and recrystallization. | [18] |

| Single-Crystal X-Ray Diffraction | SCXRD | Solves the absolute three-dimensional crystal structure. | [9][18] |

| Solid-State Nuclear Magnetic Resonance | ssNMR | Provides information on the local chemical environment of atoms within the crystal lattice. | [21][23] |

Logical Framework for Form Selection

Once polymorphs are identified and characterized, a logical process is required to select the optimal form for development. This decision involves balancing thermodynamic stability with biopharmaceutical performance.

Conclusion

The polymorphism of cyclohexanediols is a direct consequence of their conformational degrees of freedom and the directional nature of their intermolecular hydrogen bonds. This structural complexity necessitates a rigorous and systematic approach to solid-form screening and characterization within a drug development context. By integrating techniques like XRPD, DSC, and spectroscopy, researchers can build a comprehensive understanding of the polymorphic landscape of a given cyclohexanediol derivative. This knowledge is not only crucial for intellectual property but is fundamental to designing robust manufacturing processes and ensuring the delivery of a safe, stable, and effective drug product to patients. The failure to adequately characterize and control polymorphism can lead to significant delays, regulatory hurdles, and potential post-launch product failures.

References

- 1. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 2. Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review | PDF [slideshare.net]

- 3. ardena.com [ardena.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. tainstruments.com [tainstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. criver.com [criver.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. academic.oup.com [academic.oup.com]

- 19. h-and-m-analytical.com [h-and-m-analytical.com]

- 20. ajptonline.com [ajptonline.com]

- 21. sevenstarpharm.com [sevenstarpharm.com]

- 22. researchgate.net [researchgate.net]

- 23. nishkaresearch.com [nishkaresearch.com]

The Versatile Virtuoso: A Technical Guide to the Applications of trans-1,3-Cyclohexanediol

Foreword: Beyond a Simple Diol

In the vast landscape of chemical intermediates, certain molecules, though seemingly simple in structure, emerge as versatile platforms for innovation across diverse scientific disciplines. trans-1,3-Cyclohexanediol is one such molecule. Its rigid, chair-like conformation and the specific spatial relationship of its hydroxyl groups bestow upon it unique stereochemical properties that are highly sought after in the realms of polymer chemistry, materials science, and pharmaceutical development. This technical guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with an in-depth understanding of the fundamental principles and practical applications of this remarkable diol. We will delve into the causality behind its utility, offering not just protocols, but the scientific rationale that underpins its application, thereby empowering you to leverage its full potential in your research and development endeavors.

I. The Genesis of a Key Intermediate: Synthesis of this compound

The utility of this compound is intrinsically linked to its stereochemistry. Therefore, methods for its selective synthesis are of paramount importance. The most common precursor to 1,3-cyclohexanediol is 1,3-cyclohexanedione, which can be reduced to the corresponding diol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Stereoselective Reduction of 1,3-Cyclohexanedione

The reduction of 1,3-cyclohexanedione can yield both cis and trans isomers. Achieving high selectivity for the trans isomer is crucial for many of its applications.

Experimental Protocol: Selective Synthesis of this compound

This protocol is adapted from a patented method demonstrating high selectivity for the trans isomer.[1]

Objective: To synthesize this compound with high selectivity via the reduction of 1,3-cyclohexanedione.

Materials:

-

1,3-Cyclohexanedione

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1 N Hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-cyclohexanedione in methanol at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to 1,3-cyclohexanedione should be carefully controlled to optimize for the trans product. A ratio of approximately 0.25:1 (mol/mol) has been shown to favor the formation of the trans isomer.[1]

-

After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography.

-

Once the reaction is complete, slowly add 1 N HCl to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality of Stereoselectivity: The stereochemical outcome of the reduction of cyclic ketones is often governed by the principles of steric approach control and torsional strain. In the case of 1,3-cyclohexanedione, the axial attack of the hydride on the carbonyl group is generally favored, leading to the formation of the equatorial alcohol. The selectivity for the trans product, where both hydroxyl groups are in an equatorial position in the most stable chair conformation, can be enhanced by using a less bulky reducing agent and lower temperatures, which favor the thermodynamically more stable product.

II. A Scaffold for Innovation: this compound in Asymmetric Synthesis and Drug Discovery

The rigid, C2-symmetric scaffold of chiral this compound makes it an invaluable building block in asymmetric synthesis and drug discovery.[2] Its well-defined spatial arrangement of functional groups allows for the precise orientation of substituents, which is critical for molecular recognition and biological activity.

A Chiral Template for Spatially Diverse Libraries

In modern drug discovery, the exploration of chemical space is paramount. This compound can serve as a chiral scaffold for the construction of spatially diverse small molecule libraries.[2] By attaching different pharmacophores to the hydroxyl groups, a collection of molecules with varied three-dimensional arrangements can be synthesized and screened for biological activity.

Conceptual Workflow: Library Synthesis using a this compound Scaffold

Caption: Workflow for creating a diverse library of molecules using a chiral this compound scaffold.

This strategy allows for the systematic exploration of the chemical space around a rigid core, increasing the probability of identifying novel bioactive compounds.

Precursor to Bioactive Molecules

While direct applications of this compound in marketed drugs are not widely documented, its precursor, cyclohexane-1,3-dione, is a key starting material for the synthesis of various biologically active compounds, including potential anticancer agents. For instance, derivatives of cyclohexane-1,3-dione have been explored as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of Amyotrophic Lateral Sclerosis (ALS).

III. Building Blocks for Advanced Materials: The Role of this compound in Polymer Chemistry

The di-functional nature of this compound makes it a suitable monomer for the synthesis of polyesters and other polymers. The incorporation of its rigid cycloaliphatic structure into a polymer backbone can significantly influence the material's thermal and mechanical properties.

Polyesters with Enhanced Thermal Stability

The introduction of the cyclohexane ring into the polyester backbone generally increases the glass transition temperature (Tg) of the material compared to its linear aliphatic counterparts. This is due to the restricted bond rotation in the cyclic structure, which leads to a stiffer polymer chain.

Quantitative Data on Related Polyesters

| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | ~90 | ~290-300 | ~390 | >41 | >159 |

| Poly(ethylene terephthalate) (PET) | ~80 | ~260 | - | ~72 | - |

Note: The properties listed are approximate values and can vary depending on the specific grade, processing conditions, and cis/trans ratio of the monomers.

The higher Tg of PCT compared to PET highlights the stiffening effect of the cyclohexane ring. It is anticipated that polyesters derived from this compound would exhibit similarly enhanced thermal stability.

Experimental Protocol: Melt Polycondensation of this compound and Adipic Acid

Objective: To synthesize a polyester from this compound and adipic acid via melt polycondensation.

Materials:

-

This compound

-

Adipic acid

-

Titanium(IV) butoxide (catalyst)

-

High-vacuum line

-

Schlenk flask or similar reaction vessel equipped with mechanical stirring and a distillation outlet

Procedure:

-

In the reaction vessel, combine equimolar amounts of this compound and adipic acid.

-

Add a catalytic amount of titanium(IV) butoxide (e.g., 200-300 ppm).

-

Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate esterification (typically 150-220 °C). Water will be evolved as a byproduct and can be collected.

-

After the initial esterification phase (as indicated by the cessation of water distillation), gradually increase the temperature (to 250-280 °C) and apply a high vacuum (<1 Torr).

-

Continue the reaction under high vacuum and elevated temperature for several hours to facilitate the removal of excess diol and increase the molecular weight of the polymer. The progress of the polymerization can be monitored by the increase in the viscosity of the melt.

-

Once the desired viscosity is achieved, cool the polymer to room temperature under a nitrogen atmosphere.

Visualizing the Polymerization Process

References

An In-depth Technical Guide to the Discovery and History of Cyclohexanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediols, a class of alicyclic alcohols, represent a cornerstone in the edifice of modern organic chemistry. Their deceptively simple six-membered carbon ring, adorned with two hydroxyl groups, belies a rich stereochemical landscape and a history intertwined with the very development of synthetic and mechanistic organic chemistry. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthesis of the three principal positional isomers: 1,2-, 1,3-, and 1,4-cyclohexanediol. Each of these, in turn, exists as cis and trans stereoisomers, a distinction that profoundly influences their physical properties, reactivity, and utility in applications ranging from polymer science to the intricate world of drug development.

This guide is structured to provide not just a chronological account, but a causal narrative, explaining the scientific drivers behind the evolution of synthetic methodologies. We will delve into the foundational work of early pioneers and trace the progression to modern, highly selective, and sustainable synthetic strategies. Detailed experimental protocols are presented as self-validating systems, equipped with the necessary data for researchers to not only replicate these methods but also to understand the underlying principles that ensure their success.

I. The Stereochemical Landscape of Cyclohexanediols

The non-planar, chair-like conformation of the cyclohexane ring is central to understanding the stereoisomerism of cyclohexanediols. The relative orientation of the two hydroxyl groups as either cis (on the same side of the ring) or trans (on opposite sides) gives rise to distinct diastereomers with unique physical and chemical properties.

-

1,2-Cyclohexanediol:

-

cis-1,2-Cyclohexanediol: The two hydroxyl groups can be arranged as axial-equatorial or equatorial-axial in the chair conformation.

-

trans-1,2-Cyclohexanediol: The hydroxyl groups can be either diaxial or diequatorial. The diequatorial conformation is significantly more stable, minimizing steric strain.

-

-

1,3-Cyclohexanediol:

-

cis-1,3-Cyclohexanediol: The hydroxyl groups can be diequatorial or diaxial.

-

trans-1,3-Cyclohexanediol: The hydroxyl groups are in an axial-equatorial arrangement.

-

-

1,4-Cyclohexanediol:

-

cis-1,4-Cyclohexanediol: The hydroxyl groups can be axial-equatorial or equatorial-axial.

-

trans-1,4-Cyclohexanediol: The hydroxyl groups can be either diaxial or diequatorial, with the latter being the more stable conformer.

-

This inherent stereoisomerism has been both a challenge and an opportunity for synthetic chemists, driving the development of stereoselective reactions that can preferentially furnish a single, desired isomer.

II. A Historical Journey: The Discovery and Evolving Synthesis of Cyclohexanediol Isomers

The story of cyclohexanediols is woven into the broader narrative of understanding cyclic compounds and the development of stereochemistry. While pinpointing the exact first synthesis of each of the six isomers is challenging due to the nascent state of structural elucidation in early organic chemistry, we can trace the key conceptual and methodological advancements that enabled their isolation and characterization.

The Dawn of Alicyclic Chemistry: Baeyer's Contributions

The late 19th century saw pioneering work by Adolf von Baeyer on the chemistry of cyclic compounds. His investigations into the reduction of benzene derivatives laid the groundwork for accessing the cyclohexane scaffold.[1][2][3][4] Baeyer's "strain theory" also provided an early theoretical framework for understanding the stability of cyclic molecules, a concept that is fundamental to the conformational analysis of cyclohexanediols.[1][3][4]

The Era of Catalytic Hydrogenation: Sabatier and Senderens